2-Methylfuro[3,2-b]pyridine 4-oxide
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Overview
Description
2-Methylfuro[3,2-b]pyridine 4-oxide is a heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methyl group at the 2-position and an oxide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuro[3,2-b]pyridine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with furan in the presence of an oxidizing agent to form the desired product . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuro[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
2-Methylfuro[3,2-b]pyridine 4-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylfuro[3,2-b]pyridine 4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-Methylfuro[3,2-b]pyridine 4-oxide can be compared with other similar compounds, such as:
Furo[3,2-b]pyridine: Lacks the methyl and oxide groups, resulting in different chemical properties and reactivity.
2-Methylfuro[2,3-b]pyridine: Has a different ring fusion pattern, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-4-oxidofuro[3,2-b]pyridin-4-ium |
InChI |
InChI=1S/C8H7NO2/c1-6-5-7-8(11-6)3-2-4-9(7)10/h2-5H,1H3 |
InChI Key |
CPSZOYQJBZGBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC=[N+]2[O-] |
Origin of Product |
United States |
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